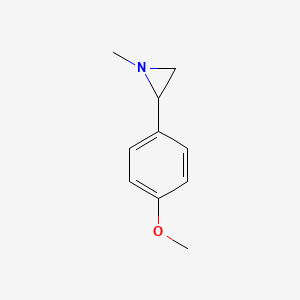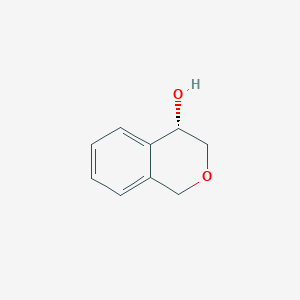
(R)-3-Tert-butoxy-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Tert-butoxy-2-hydroxypropanoic acid is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by the presence of a tert-butoxy group, a hydroxy group, and a carboxylic acid group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Tert-butoxy-2-hydroxypropanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reaction of tert-butyl alcohol with glycidol in the presence of a strong acid catalyst to form the intermediate compound, which is then oxidized to produce ®-3-Tert-butoxy-2-hydroxypropanoic acid.
Industrial Production Methods
Industrial production of ®-3-Tert-butoxy-2-hydroxypropanoic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-3-Tert-butoxy-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Tert-butoxy-2-hydroxypropanoic acid is used as a chiral building block for the synthesis of more complex molecules. Its enantiomeric purity makes it valuable for studying stereoselective reactions and developing new chiral catalysts.
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity.
Medicine
In medicine, ®-3-Tert-butoxy-2-hydroxypropanoic acid is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical compounds with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of ®-3-Tert-butoxy-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The tert-butoxy group can also affect the compound’s solubility and stability, impacting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Tert-butoxy-2-hydroxypropanoic acid: The enantiomer of ®-3-Tert-butoxy-2-hydroxypropanoic acid, with similar chemical properties but different biological activities.
3-Tert-butoxypropanoic acid: Lacks the hydroxy group, resulting in different reactivity and applications.
2-Hydroxypropanoic acid (Lactic acid): Similar structure but without the tert-butoxy group, commonly found in biological systems.
Uniqueness
®-3-Tert-butoxy-2-hydroxypropanoic acid is unique due to its combination of functional groups and chiral center. This makes it a valuable compound for studying stereochemistry and developing new chemical and biological applications.
Properties
Molecular Formula |
C7H14O4 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C7H14O4/c1-7(2,3)11-4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)/t5-/m1/s1 |
InChI Key |
LEMIPPITFFHKFG-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)O)O |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Diazaspiro[4.4]nonane-2,6-dione, (R)-(9CI)](/img/structure/B15072109.png)
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B15072116.png)
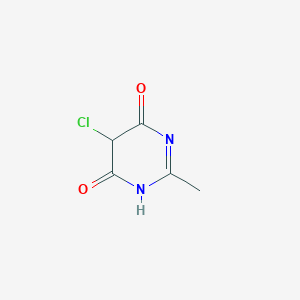
![2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one](/img/structure/B15072122.png)
![3H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B15072123.png)
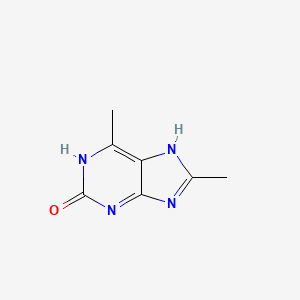

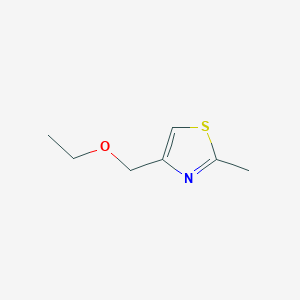

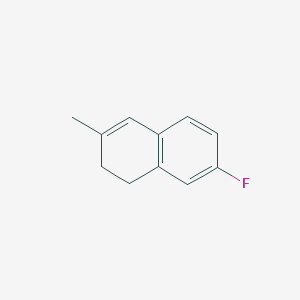
![1-Oxaspiro[3.5]nonane-2-methanol](/img/structure/B15072171.png)
